molecular formula C6H9ClO3 B1360228 2-Acetoxyisobutyryl chloride CAS No. 40635-66-3

2-Acetoxyisobutyryl chloride

Cat. No.: B1360228
CAS No.: 40635-66-3
M. Wt: 164.59 g/mol
InChI Key: RBTCRFLJLUNCLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

(1-chloro-2-methyl-1-oxopropan-2-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO3/c1-4(8)10-6(2,3)5(7)9/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTCRFLJLUNCLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80193641
Record name 2-Acetoxyisobutyroyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80193641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40635-66-3
Record name 2-(Acetyloxy)-2-methylpropanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40635-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetoxyisobutyroyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040635663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Acetoxyisobutyroyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80193641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-acetoxyisobutyroyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.998
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Acetoxyisobutyryl chloride
Reactant of Route 2
Reactant of Route 2
2-Acetoxyisobutyryl chloride
Reactant of Route 3
Reactant of Route 3
2-Acetoxyisobutyryl chloride
Reactant of Route 4
Reactant of Route 4
2-Acetoxyisobutyryl chloride
Reactant of Route 5
Reactant of Route 5
2-Acetoxyisobutyryl chloride
Reactant of Route 6
Reactant of Route 6
2-Acetoxyisobutyryl chloride
Customer
Q & A

Q1: How does 2-acetoxyisobutyryl chloride interact with its target, and what are the downstream effects?

A1: this compound is primarily used for converting cis-diols to trans-chloroacetates. [, ] This transformation is particularly useful in synthesizing epoxides, important building blocks in organic chemistry. Specifically, it reacts with the diol to form a cyclic intermediate, which then decomposes to yield the trans-chloroacetate. This stereo-specificity makes it valuable in synthesizing molecules with defined stereochemistry.

Q2: What is the structural characterization of this compound?

A2: * Molecular Formula: C6H9ClO3 []* Molecular Weight: 164.592 g/mol [] * Spectroscopic Data: While the provided research papers do not include specific spectroscopic data, this compound can be characterized using techniques like NMR spectroscopy and Infrared spectroscopy.

Q3: What are the stability and material compatibility considerations for this compound?

A3: this compound is corrosive and a lachrymator. [] Therefore, it must be handled with care using appropriate safety equipment. Its reactivity with diols highlights its incompatibility with these functional groups. Proper storage under dry and inert conditions is crucial to prevent decomposition.

Q4: Can you provide an example from the research of a specific application of this compound in organic synthesis?

A4: One study utilized this compound in the synthesis of triazole nucleoside derivatives. [] Treatment of a ribonucleoside with this compound led to the formation of 1-[2-O-acetyl-3-halo-3-deoxy-5-O-(2,5,5-trimethyl-1,3-dioxolan-4-on-2-yl)-β-D-xylofuranosyl]-1,2,4-triazole-3-carboxamide derivatives. These derivatives were further reacted to obtain 2′,3′-anhydro and 2′,3′-unsaturated triazole nucleosides, which were then evaluated for biological activity against cancer cell lines.

Q5: What safety regulations should be followed when working with this compound?

A5: As mentioned earlier, this compound is corrosive and a lachrymator. [] This means it can cause severe skin burns and eye damage. Therefore, it should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with plenty of water and seek medical attention.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.